![molecular formula C7H8N2O2 B056149 3-(Hydroxymethyl)picolinamide CAS No. 115012-12-9](/img/structure/B56149.png)
3-(Hydroxymethyl)picolinamide
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Overview
Description
Scientific Research Applications
Heterocyclic Salt Formation
3-(Hydroxymethyl)picolinamide can participate in reactions with 1,3-propanesultone in methanol, followed by treatment with ketones. This leads to a series of previously unknown chemical transformations, yielding first pyridinium salts, and then heterocyclic salts containing an imidazolidin-4-one ring . The stability of these salts towards hydrolysis and alcoholysis makes them excellent candidates for the search for new types of biologically active compounds .
Synthesis of Stable 5-HMF Derivatives
3-(Hydroxymethyl)picolinamide can be used in the synthesis of stable 5-HMF derivatives directly from carbohydrates. This is a challenging problem for contemporary chemistry. 5-HMF was synthesized by refluxing fructose in DMSO for 2 h followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The synthesis of stable 5-HMF derivatives is highly promising for biological screening .
Commercial Availability
3-(Hydroxymethyl)picolinamide is commercially available and can be purchased from chemical suppliers. This availability facilitates its use in various scientific research applications.
Mechanism of Action
Target of Action
3-(Hydroxymethyl)picolinamide primarily targets the lipid-transfer protein Sec14p . Sec14p plays a crucial role in the regulation of phospholipid metabolism and is essential for cellular processes such as vesicular trafficking .
Mode of Action
The compound interacts with its target, Sec14p, by binding to it . This interaction results in the inhibition of the lipid-transfer activity of Sec14p
Biochemical Pathways
The inhibition of Sec14p affects the phospholipid metabolism pathway . This can lead to changes in the composition and distribution of phospholipids in the cell, which can affect various downstream cellular processes . .
Result of Action
The molecular and cellular effects of 3-(Hydroxymethyl)picolinamide’s action are primarily related to its inhibition of Sec14p . This can lead to changes in phospholipid metabolism and potentially affect various cellular processes . .
Safety and Hazards
Future Directions
Research on picolinamide and related compounds is ongoing. For instance, a study reported the identification of benzamide and picolinamide scaffolds with antifungal properties, opening new avenues for rational compound optimization and development of novel antifungal agents . Another study reported the use of picolinamide as a traceless directing group for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes, suggesting potential applications in the synthesis of complex molecular structures .
properties
IUPAC Name |
3-(hydroxymethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6-5(4-10)2-1-3-9-6/h1-3,10H,4H2,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNKFORAXSMERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280706 |
Source
|
Record name | 3-(Hydroxymethyl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)picolinamide | |
CAS RN |
115012-12-9 |
Source
|
Record name | 3-(Hydroxymethyl)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115012-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxymethyl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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